methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate hydrochloride, Mixture of diastereomers
Description
Methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate hydrochloride is a bicyclic β-amino acid derivative characterized by a rigid [2.2.2] bicyclooctane scaffold. The compound exists as a mixture of diastereomers due to stereochemical variations at the 2- and 5-positions. This structural rigidity and stereochemical complexity make it valuable in medicinal chemistry, particularly for designing conformationally constrained peptides or enzyme inhibitors. The hydrochloride salt enhances solubility, facilitating its use in biological assays. Synthesis typically involves resolution of racemic precursors via diastereomeric salt formation, followed by hydrogenation and esterification steps .
Properties
IUPAC Name |
methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-11(10(13)14-2)6-7-3-4-8(11)5-9(7)12;/h7-9H,3-6,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDKIPWFIXZNHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCC1CC2N)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate hydrochloride typically involves a multi-step process. One common method includes the cycloaddition reaction of cyclohexenones with electron-deficient alkenes, followed by functional group transformations to introduce the amino and ester groups . The reaction conditions often involve the use of organic bases and mild temperatures to ensure high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the diastereomeric mixture is crucial to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols .
Scientific Research Applications
Chemistry
Methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate hydrochloride serves as an important intermediate in organic synthesis. Its bicyclic structure is similar to many biologically active molecules, making it a valuable compound for the development of new synthetic pathways and complex organic molecules.
Biology
The compound's structural similarity to natural products allows researchers to study biological pathways and mechanisms. It can be utilized in:
- Biochemical Pathway Studies: Understanding how specific modifications affect biological activity.
- Drug Development: Investigating derivatives for potential therapeutic applications.
Medicine
Research indicates that derivatives of this compound may have significant therapeutic potential:
- Antiviral Activity: Bicyclo[2.2.2]octane derivatives have been shown to exhibit antiviral properties against RNA viruses.
- Neuroprotective Effects: Some studies suggest that these compounds can provide neuroprotection in models of neurodegenerative diseases.
- Antitumor Activity: Preliminary findings indicate cytotoxic effects against various cancer cell lines.
Antiviral Efficacy
A study published in the Journal of Medicinal Chemistry evaluated several bicyclo[2.2.2]octane derivatives for their antiviral activity against influenza virus. Results indicated that specific substitutions at the 5-position significantly enhanced antiviral potency compared to unsubstituted analogs.
Neuroprotective Mechanisms
Research on neuroprotective properties revealed that methyl 5-amino-2-methylbicyclo[2.2.2]octane derivatives could inhibit apoptosis in neuronal cell lines exposed to oxidative stress, suggesting a mechanism involving modulation of apoptotic pathways and reactive oxygen species levels.
Cytotoxicity Against Cancer Cells
In vitro studies demonstrated that the compound exhibited dose-dependent cytotoxicity against various cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics.
Synthesis and Derivatives
The synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. A notable method utilizes transition metal catalysts to facilitate the formation of the bicyclic structure from simpler precursors, enhancing yield and selectivity for desired isomers.
Mechanism of Action
The mechanism of action of methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogs in the Bicyclo[2.2.2]octane Family
Key structural analogs include:
Key Differences :
- Ring Saturation : Analog (±)-2 contains a double bond (oct-5-ene), reducing ring rigidity compared to the fully saturated target compound. This difference impacts conformational flexibility and binding affinity to biological targets .
- Ester Group : Methyl vs. ethyl esters influence lipophilicity and metabolic stability. Methyl esters generally exhibit lower molecular weight and higher solubility .
Stereochemical Variations
The target compound’s diastereomeric mixture contrasts with enantiomerically pure derivatives like (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate, which is synthesized via patented methods for specific pharmacological applications . Diastereomer mixtures often present challenges in purification but may offer broader structure-activity relationship (SAR) insights during screening.
Bicyclo Systems with Different Ring Sizes
Compounds with alternative bicyclic frameworks include:
- (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid : A bicyclo[3.2.0] system with a sulfur atom and lactam ring, commonly used in β-lactam antibiotics. The smaller ring system and heteroatom inclusion confer distinct reactivity and antibacterial properties .
Physicochemical Properties
- Melting Points : The target compound’s diastereomeric mixture may exhibit a broader melting range compared to pure enantiomers (e.g., (±)-2: 227–229°C vs. (±)-3: 130–133°C). This reflects differences in crystal packing efficiency due to stereochemical heterogeneity .
- Solubility : Hydrochloride salts improve aqueous solubility, critical for in vivo applications. Ethyl ester analogs may show lower solubility than methyl derivatives due to increased hydrophobicity .
Biological Activity
Methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: CHClNO
Molecular Weight: 235.74 g/mol
CAS Registry Number: 14803-42-0
InChI Key: FLDKIPWFIXZNHC-UHFFFAOYSA-N
The compound features a bicyclo[2.2.2]octane core with an amino and a carboxylate functional group, which may contribute to its biological properties.
Biological Activity
Research indicates that compounds with bicyclic structures often exhibit significant biological activities, including:
- Antiviral Activity: Bicyclo[2.2.2]octane derivatives have been studied for their antiviral properties, particularly against RNA viruses. Studies suggest that modifications at specific positions can enhance efficacy against viral replication .
- Neuroprotective Effects: Some studies have demonstrated that bicyclic compounds can provide neuroprotection in models of neurodegenerative diseases, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .
- Antitumor Activity: Preliminary findings suggest potential antitumor effects, with some bicyclo[2.2.2]octane derivatives showing cytotoxicity against various cancer cell lines in vitro .
Case Studies
-
Antiviral Efficacy:
A study published in the Journal of Medicinal Chemistry evaluated a series of bicyclo[2.2.2]octane derivatives for their antiviral activity against influenza virus. The results indicated that specific substitutions at the 5-position significantly enhanced antiviral potency compared to unsubstituted analogs . -
Neuroprotective Mechanisms:
Research conducted on neuroprotective properties revealed that methyl 5-amino-2-methylbicyclo[2.2.2]octane derivatives could inhibit apoptosis in neuronal cell lines exposed to oxidative stress, suggesting a potential mechanism involving the modulation of apoptotic pathways and reactive oxygen species (ROS) levels . -
Cytotoxicity Against Cancer Cells:
In vitro studies on various cancer cell lines demonstrated that the compound exhibited dose-dependent cytotoxicity, with IC50 values indicating significant potency compared to standard chemotherapeutics .
Synthesis and Derivatives
The synthesis of methyl 5-amino-2-methylbicyclo[2.2.2]octane derivatives typically involves multi-step organic reactions, including cyclization and functional group transformations. A notable method includes the use of transition metal catalysts to facilitate the formation of the bicyclic structure from simpler precursors, enhancing yield and selectivity for desired isomers .
Table: Summary of Biological Activities
Q & A
Synthesis and Reaction Optimization
Basic Question: Q. What are the common synthetic routes for preparing methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate hydrochloride, and how are reaction conditions optimized? Methodological Answer: The synthesis typically involves multi-step protocols starting from bicyclo[2.2.2]octane derivatives. Key steps include:
- Cycloaddition or ring-closing reactions to form the bicyclic framework.
- Amination via reductive alkylation or nucleophilic substitution at the 5-position.
- Esterification using methoxytrimethylsilane or acid chlorides under anhydrous conditions .
Critical parameters include temperature control (e.g., -78°C for ketone protection), solvent choice (dichloromethane for low polarity), and stoichiometric ratios of reagents like trimethylsilyl trifluoromethanesulfonate .
Advanced Question: Q. How can diastereoselectivity be enhanced during synthesis, and what analytical tools validate stereochemical outcomes? Methodological Answer: Diastereoselectivity is improved by:
- Chiral auxiliaries or catalysts (e.g., asymmetric hydrogenation).
- Solvent polarity adjustments to favor specific transition states.
Validation employs NMR coupling constants (e.g., for spatial proximity) and X-ray crystallography to confirm stereochemistry .
Diastereomer Separation and Characterization
Basic Question: Q. What methods are used to separate diastereomers of this compound? Methodological Answer: Common techniques include:
- Chromatography : HPLC with chiral columns or reverse-phase systems.
- Diastereomeric salt formation : Using resolving agents like O,O'-dibenzoyltartaric acid, which selectively crystallizes one form .
Advanced Question: Q. How can advanced spectroscopic methods differentiate diastereomers in solution? Methodological Answer:
- NOESY NMR : Identifies spatial interactions between protons in distinct stereochemical environments.
- VCD (Vibrational Circular Dichroism) : Detects subtle conformational differences in chiral centers .
Biological Activity and Target Interactions
Basic Question: Q. What biological targets are hypothesized for this compound, and how is activity assessed? Methodological Answer: The bicyclic structure suggests interactions with:
- Enzymes (e.g., proteases, kinases) via hydrogen bonding from the amino and ester groups.
- Membrane receptors (e.g., GPCRs) due to rigidity and lipophilicity.
Activity is tested via competitive binding assays (e.g., fluorescence polarization) and enzyme inhibition studies (IC determination) .
Advanced Question: Q. How does stereochemistry influence biological efficacy, and how are structure-activity relationships (SAR) modeled? Methodological Answer:
- Isomer-specific assays : Separate diastereomers and compare IC values.
- Molecular docking simulations : Map steric and electronic interactions using software like AutoDock or Schrödinger .
Stability and Degradation Pathways
Basic Question: Q. What are the recommended storage conditions to ensure compound stability? Methodological Answer:
- Anhydrous environments : Store under argon at -20°C to prevent hydrolysis of the ester group.
- Light-sensitive conditions : Use amber vials to avoid photodegradation .
Advanced Question: Q. How can forced degradation studies (e.g., acid/base hydrolysis) identify critical stability liabilities? Methodological Answer:
- Stress testing : Expose to 0.1M HCl/NaOH at 40°C, then analyze via LC-MS for degradation products (e.g., free carboxylic acid from ester hydrolysis) .
Environmental and Safety Considerations
Advanced Question: Q. What methodologies assess the environmental fate of this compound in ecosystems? Methodological Answer:
- Biodegradation assays : Use OECD 301 protocols with activated sludge to measure half-life.
- Bioaccumulation potential : Calculate log (octanol-water partition coefficient) via shake-flask methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
